
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule. It contains a thiazolidine ring (a five-membered ring with nitrogen and sulfur atoms), a phenyl group (a six-membered carbon ring), and a propanoic acid group (a three-carbon chain ending with a carboxylic acid group). The presence of the E and Z notation in the name suggests the existence of geometric isomerism in the molecule .
Molecular Structure Analysis
The E-Z notation in the name of the compound refers to the configuration of the double bond. In the E configuration, the highest priority groups on each carbon of the double bond are on opposite sides. In the Z configuration, these groups are on the same side . The molecule likely has a complex 3D structure due to the presence of the thiazolidine ring.Applications De Recherche Scientifique
Anticancer and Antitrypanosomal Activities
One study highlights the synthesis of 5-enamine-4-thiazolidinone derivatives, evaluating their trypanocidal activity against Trypanosoma brucei species and their anticancer efficacy across 59 human tumor cell lines. Notably, certain derivatives inhibited parasite growth at sub-micromolar concentrations and displayed significant selectivity indices, indicating non-toxicity towards human fibroblasts. In anticancer screenings, specific derivatives showed broad-spectrum inhibition, suggesting a dependency of activity type (antitrypanosomal or anticancer) on the enamine fragment in the thiazolidinone core (Holota et al., 2019).
Antimicrobial Activity
Another line of research synthesized derivatives of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid, assessing their antimicrobial efficacy against gram-positive and gram-negative bacteria. The findings revealed that these compounds exhibit good to moderate activity, with some displaying superior activity against specific bacterial strains compared to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015).
Anti-inflammatory and NSAID Development
Research into non-steroidal anti-inflammatory drugs (NSAIDs) led to the synthesis of derivatives using the 4-thiazolidinone core. These compounds demonstrated significant anti-exudative activity in vivo, with certain derivatives showing potential as NSAIDs based on their efficacy and low toxicity levels, akin to Diclofenac (Golota et al., 2015).
Antifungal and Antibacterial Properties
A study on novel 4-thiazolidinones of nicotinic acid revealed that these derivatives possess considerable antimicrobial activity against a range of bacterial and fungal species. This research underscores the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2010).
Antiviral and Enzyme Inhibition
Derivatives synthesized for potential HIV-1 and JSP-1 inhibition demonstrated the versatility of the thiazolidinone scaffold in targeting viral enzymes and pathways critical for viral replication and pathogenesis (Kamila, Ankati, & Biehl, 2011).
Mécanisme D'action
Target of Action
Based on its structure, it may interact with various biological targets, such as enzymes or receptors, to exert its effects .
Mode of Action
The compound’s structure suggests that it might undergo reactions similar to the wittig reaction, which allows the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical pathways, such as the tricarboxylic acid cycle, pentose phosphate pathway, and glycolysis .
Pharmacokinetics
Similar compounds have shown a wide range of mean residence times in circulation and significant variation in distribution levels among organs and tissues .
Result of Action
Similar compounds have shown to reduce growth and alter fungal metabolism without reduction in growth rate .
Action Environment
Research has shown that creating a local acid-like environment in an alkaline medium can enhance the performance of certain reactions .
Propriétés
IUPAC Name |
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S2/c1-15(12-16-8-4-2-5-9-16)13-19-20(24)23(22(27)28-19)18(21(25)26)14-17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,25,26)/b15-12+,19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZQUNCQSFRUPO-JGEPBQDUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

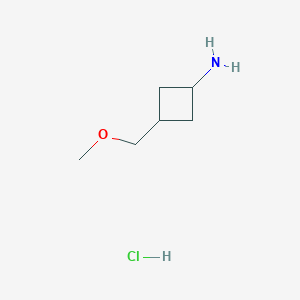
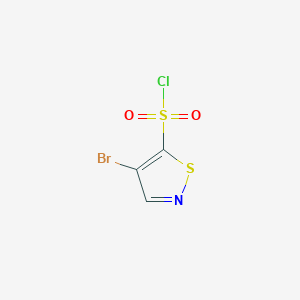
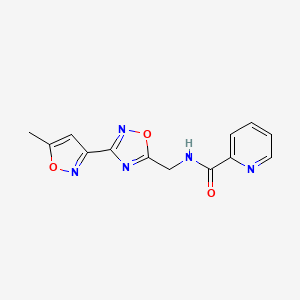
![1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2715110.png)
![4-[2-(1,3-Benzodioxol-5-yl)acetyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2715111.png)
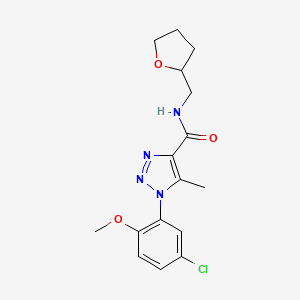
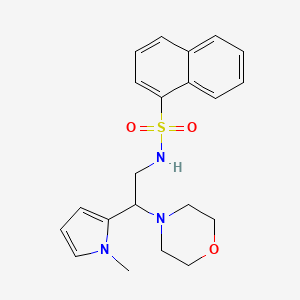
![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715118.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B2715119.png)
![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2715121.png)
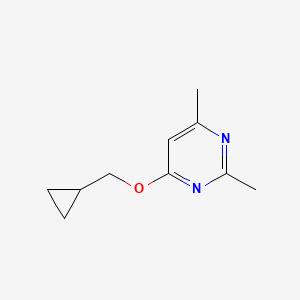
![2-Methyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B2715124.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide](/img/structure/B2715125.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B2715126.png)